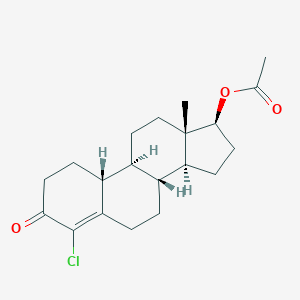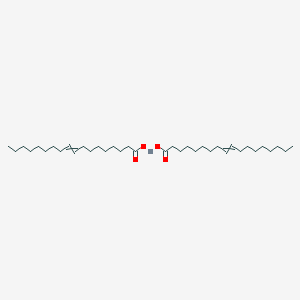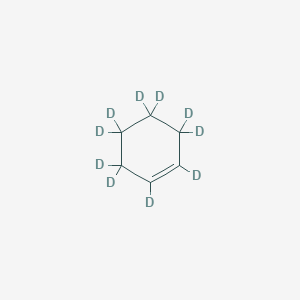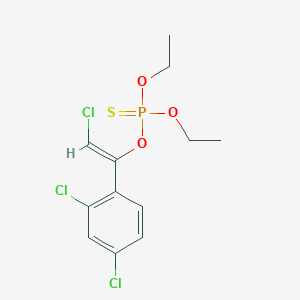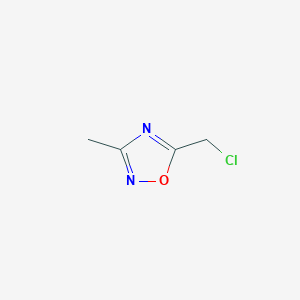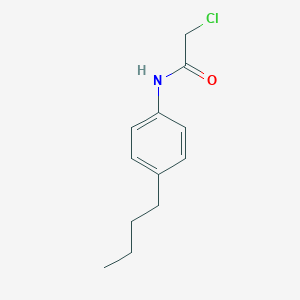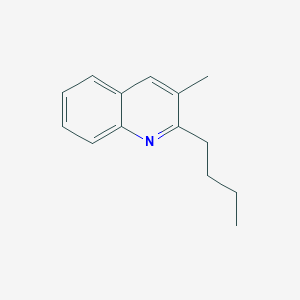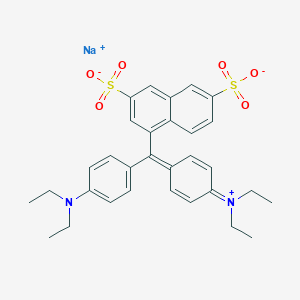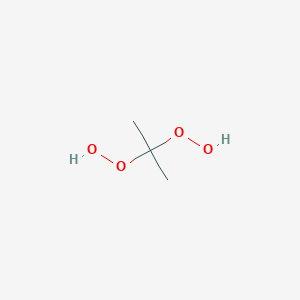
2,2-Dihydroperoxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dihydroperoxypropane (DHPP) is an organic peroxide that has gained significant interest in recent years due to its potential applications in various fields of science. DHPP is a colorless liquid that is highly reactive and can easily decompose in the presence of heat or light.
Aplicaciones Científicas De Investigación
Oxidative Esterification and Organic Synthesis
2,2-Dihydroperoxypropane has been utilized in organic synthesis, particularly in oxidative esterification processes. Khosravi, Khalaji, and Naserifar (2017) demonstrated the use of Urea-2,2-dihydroperoxypropane, a gem-dihydroperoxide derivative, in transforming aromatic aldehydes into benzoate derivatives. This process was achieved under mild conditions at room temperature, yielding high efficiency and short reaction times (Khosravi, Khalaji, & Naserifar, 2017).
Diverse Oxidation Reactions
In 2019, Khosravi and Naserifar expanded the application of Urea-2,2-dihydroperoxypropane (UDHPP) in various oxidative procedures. These include epoxidation of α, β-unsaturated ketones and alkenes, oxidation of sulfides to sulfoxides and sulfones, and several other reactions. These approaches were again notable for their mild conditions and high yields (Khosravi & Naserifar, 2019).
Reaction with Hydrogen Peroxide and Acetone
Milas and C. (1959) studied the reaction of hydrogen peroxide with acetone, forming 2,2-dihydroperoxypropane as the initial stable peroxide. This study provided insights into the behavior of this compound under different conditions, highlighting its potential in various chemical reactions (Milas & C., 1959).
Formation of Organic Peroxides
Pettinari et al. (2000) discovered an unexpected synthesis of a 1∶2 adduct involving 2,2-dihydroperoxypropane, indicating a new route to stable organic dihydroperoxides. This work highlighted the complex interactions and potential of 2,2-dihydroperoxypropane in forming novel compounds (Pettinari et al., 2000).
Spectroscopic Characterization
Maron et al. (2011) conducted spectroscopic characterization of 2,2-dihydroxypropanoic acid and its water complexes, related to 2,2-dihydroperoxypropane. This study explored the hydration of pyruvic acid in a water-restricted environment, providing further understanding of the behavior of related compounds (Maron et al., 2011).
Propiedades
Número CAS |
1336-17-0 |
|---|---|
Nombre del producto |
2,2-Dihydroperoxypropane |
Fórmula molecular |
C3H8O4 |
Peso molecular |
108.09 g/mol |
Nombre IUPAC |
2,2-dihydroperoxypropane |
InChI |
InChI=1S/C3H8O4/c1-3(2,6-4)7-5/h4-5H,1-2H3 |
Clave InChI |
XJHMOGCOFPLTNG-UHFFFAOYSA-N |
SMILES |
CC(C)(OO)OO |
SMILES canónico |
CC(C)(OO)OO |
Otros números CAS |
1336-17-0 2614-76-8 |
Descripción física |
This solid peroxide is particularly sensitive to temperature rises, contamination, and friction. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry, water, alcohol, etc. |
Sinónimos |
ACETONEPEROXIDES |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



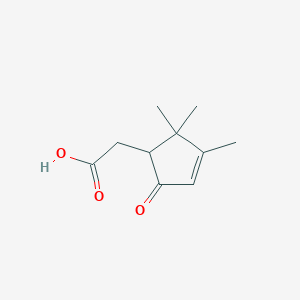
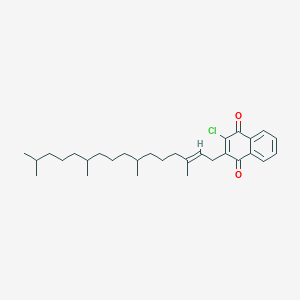

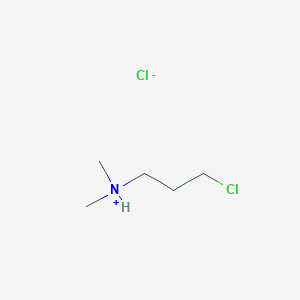
![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
